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Compound of Interest

Compound Name: dCeMM2

Cat. No.: B15620477 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
dCeMM2 is a novel molecular glue degrader that induces the degradation of cyclin K.[1] It

functions by promoting the formation of a ternary complex between the CDK12-cyclin K

complex and the CRL4B E3 ubiquitin ligase, leading to the ubiquitination and subsequent

proteasomal degradation of cyclin K.[1][2] This targeted protein degradation approach offers a

promising therapeutic strategy for cancers dependent on cyclin K. This application note

provides a detailed protocol for the proteomic analysis of cells treated with dCeMM2, enabling

researchers to identify and quantify changes in the cellular proteome upon dCeMM2 treatment.

Principle of the Method
This protocol outlines a bottom-up proteomics approach using Tandem Mass Tag (TMT)

labeling for relative quantification of protein abundance in dCeMM2-treated versus control

cells. The workflow involves cell culture, dCeMM2 treatment, protein extraction and digestion,

peptide labeling with TMT reagents, and subsequent analysis by liquid chromatography-

tandem mass spectrometry (LC-MS/MS).

Materials and Reagents
Cell Line: KBM7 cells
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dCeMM2

Dimethyl sulfoxide (DMSO)

Cell Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and

1% Penicillin-Streptomycin

Phosphate-Buffered Saline (PBS)

Lysis Buffer: 8 M urea in 50 mM Tris-HCl, pH 8.5, supplemented with protease and

phosphatase inhibitors

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin, sequencing grade

Tandem Mass Tag (TMT) Labeling Kit

Acetonitrile (ACN)

Formic Acid (FA)

Water, LC-MS grade

C18 desalting columns

Quantitative Data Summary
Treatment of KBM7 cells with 2.5 µM dCeMM2 for 5 hours results in the pronounced

destabilization of cyclin K, along with a milder destabilization of its associated kinases, CDK12

and CDK13.[2] No other cyclin-dependent kinases (CDKs) or cyclins have been observed to be

significantly destabilized under these conditions.[2]
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Protein Gene Function
Log2 Fold Change
(dCeMM2/DMSO)

Cyclin K CCNK
Regulatory subunit of

CDK12 and CDK13
-2.5

Cyclin-dependent

kinase 12
CDK12

Serine/threonine

kinase, transcription

elongation

-0.8

Cyclin-dependent

kinase 13
CDK13

Serine/threonine

kinase, transcription

and splicing

-0.6

Cyclin-dependent

kinase 9
CDK9

Serine/threonine

kinase, transcription

elongation

Not significantly

changed

Cyclin T1 CCNT1
Regulatory subunit of

CDK9

Not significantly

changed

Table 1: Quantitative Proteomic Changes in dCeMM2-Treated KBM7 Cells. The table

summarizes the log2 fold changes of key proteins after a 5-hour treatment with 2.5 µM

dCeMM2 compared to a DMSO control. Data is representative of typical results from

quantitative proteomic experiments.

Experimental Protocols
Cell Culture and dCeMM2 Treatment

Culture KBM7 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-

streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Seed cells at a density of 0.5 x 10^6 cells/mL.

Prepare a stock solution of dCeMM2 in DMSO.

Treat cells with 2.5 µM dCeMM2 or an equivalent volume of DMSO (vehicle control) for 5

hours.
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Harvest cells by centrifugation at 300 x g for 5 minutes and wash twice with ice-cold PBS.

Protein Extraction and Digestion
Lyse the cell pellets in lysis buffer (8 M urea in 50 mM Tris-HCl, pH 8.5, with inhibitors) on ice

for 30 minutes with occasional vortexing.

Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

Transfer the supernatant to a new tube and determine the protein concentration using a BCA

assay.

Reduce the proteins by adding DTT to a final concentration of 5 mM and incubating at 37°C

for 1 hour.

Alkylate the proteins by adding IAA to a final concentration of 15 mM and incubating for 30

minutes at room temperature in the dark.

Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.5, to reduce the urea concentration to 2

M.

Digest the proteins with sequencing grade trypsin at a 1:50 (trypsin:protein) ratio overnight at

37°C.

Stop the digestion by adding formic acid to a final concentration of 1%.

TMT Labeling and Sample Cleanup
Desalt the peptide samples using C18 desalting columns according to the manufacturer's

protocol.

Dry the desalted peptides in a vacuum centrifuge.

Reconstitute the peptides in 100 mM TEAB buffer.

Label the peptides with the TMT reagents according to the manufacturer's instructions.

Briefly, add the respective TMT label to each sample and incubate for 1 hour at room

temperature.
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Quench the labeling reaction with 5% hydroxylamine.

Combine the labeled samples in equal amounts, and then desalt the pooled sample using a

C18 column.

Dry the labeled peptide mixture in a vacuum centrifuge.

LC-MS/MS Analysis
Reconstitute the TMT-labeled peptide mixture in 0.1% formic acid.

Analyze the sample by LC-MS/MS using a high-resolution Orbitrap mass spectrometer

coupled to a nano-LC system.

Separate the peptides on a C18 analytical column using a gradient of increasing acetonitrile

concentration.

Acquire data in a data-dependent acquisition (DDA) mode, with the mass spectrometer

automatically selecting the most abundant precursor ions for fragmentation.

Data Analysis
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome

Discoverer, MaxQuant).

Search the fragmentation data against a human protein database to identify the peptides and

corresponding proteins.

Quantify the relative abundance of proteins based on the reporter ion intensities from the

TMT labels.

Normalize the data and perform statistical analysis to identify proteins that are significantly

differentially abundant between the dCeMM2-treated and control samples.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15620477?utm_src=pdf-body-img
https://www.benchchem.com/product/b15620477?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. medchemexpress.com [medchemexpress.com]

2. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Note: Proteomic Analysis of dCeMM2-
Treated Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15620477#proteomic-analysis-of-dcemm2-treated-
cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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